Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride
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Overview
Description
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable substance in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of ammonia or an amine to form the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-bromophenyl)propanoate
Comparison: Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and potency in various applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFYSNMLNDGKHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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